ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate
描述
This compound belongs to the 7,8-disubstituted purine-2,6-dione derivative family, characterized by a xanthine-like core structure. Key features include:
- Position 1 and 3: Methyl groups, enhancing steric stability and modulating electronic properties.
- Position 8: A morpholin-4-ylmethyl substituent, which introduces hydrogen-bonding capacity and solubility via the morpholine ring’s polarity.
This scaffold is associated with phosphodiesterase (PDE) inhibition and anti-fibrotic activity, as demonstrated in studies of structurally related compounds .
属性
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZRRPAKLQHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate typically involves multiple steps. One common method includes the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a purine derivative are reacted to form the desired product. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.
科学研究应用
Chemical Structure and Synthesis
Chemical Structure:
The compound has the molecular formula and a molecular weight of approximately 365.39 g/mol. Its structure includes:
- A purine base modified with ethyl and morpholine substituents.
- Multiple functional groups that enhance its biological activity.
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the purine core.
- Introduction of the morpholine ring.
- Acetylation to yield the final product.
These steps require precise control of reaction conditions to optimize yield and purity.
Biological Activities
Research indicates that compounds similar to ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate may exhibit various biological activities:
Potential Mechanisms of Action:
- Interaction with Cellular Pathways: The compound may influence cellular signaling pathways relevant to cancer and regenerative medicine .
- Antitumor Activity: Preliminary studies suggest potential applications in oncology due to its structural similarities with known antitumor agents.
Applications in Research and Medicine
The unique structure of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate positions it as a valuable asset in several fields:
1. Medicinal Chemistry:
- Drug Development: Its potential as a lead compound for developing new drugs targeting specific diseases.
- Therapeutic Agents: Exploration of its use as a therapeutic agent in treating cancer or other diseases.
2. Biochemical Research:
- Interaction Studies: Understanding how this compound interacts with biological macromolecules can provide insights into its therapeutic efficacy and safety profile.
- Synthetic Modifications: The compound's versatility allows for modifications that could enhance its biological activity or specificity.
作用机制
The mechanism of action of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and purine core allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Modifications
The following table summarizes key structural differences and similarities among analogs:
Key Findings from Comparative Studies
a) Position 7 Modifications
- Ethyl Acetate vs. Acetamide (Compound 869): The ethyl acetate group in the target compound likely enhances membrane permeability compared to the acetamide in Compound 869, which may improve oral bioavailability. Methyl Acetate (): The shorter methyl ester chain reduces lipophilicity (lower LogP), which may limit tissue penetration compared to the ethyl variant.
b) Position 8 Modifications
- Morpholin-4-Ylmethyl vs. Methoxy Group (Compound 869): The methoxy substituent at position 8 reduces steric bulk but may decrease solubility compared to morpholine.
Physicochemical Properties
The target compound’s balanced LogP and polar surface area suggest favorable solubility and permeability, aligning with oral drug-like properties.
生物活性
Ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is a synthetic compound belonging to the purine family. Its complex structure incorporates multiple functional groups, including an ethyl acetate moiety and a morpholine ring. This composition suggests potential biological activities that warrant investigation. However, as of now, specific scientific literature detailing its biological mechanisms and therapeutic applications remains sparse.
Structural Overview
The molecular formula of ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate is C₁₆H₂₃N₅O₅ with a molecular weight of 365.39 g/mol. The following table summarizes its structural characteristics:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate |
| Molecular Formula | C₁₆H₂₃N₅O₅ |
| Molecular Weight | 365.39 g/mol |
| Functional Groups | Purine base, acetate group, morpholine ring |
Potential Therapeutic Applications
Research into similar compounds suggests that ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate may exhibit several biological activities:
- Antiviral Activity : Compounds in the purine family often demonstrate antiviral properties by mimicking nucleotides or interfering with viral replication processes.
- Antimicrobial Properties : Initial studies indicate that structural analogs may possess antibacterial and antifungal activities against various pathogens.
- Anti-inflammatory Effects : Similar purine derivatives have shown potential in modulating inflammatory pathways.
Case Studies and Research Findings
While direct case studies on ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate are lacking, related compounds have been studied extensively:
- Antimicrobial Activity : A study on similar purine derivatives demonstrated MIC values ranging from 31.25 μg/mL to 62.5 μg/mL against various bacterial strains .
- Cellular Effects : Research on analogs has shown that they can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving DNA synthesis interference .
- Therapeutic Potentials : Compounds with similar structures have been explored for their roles in treating viral infections and as potential anti-cancer agents due to their ability to interfere with nucleic acid metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
